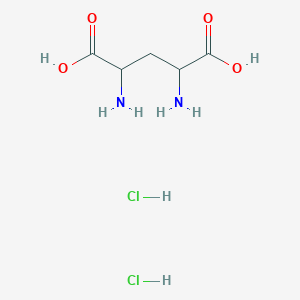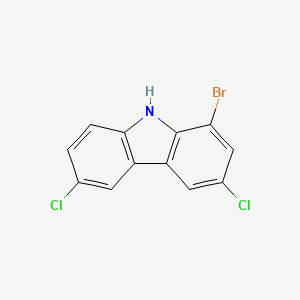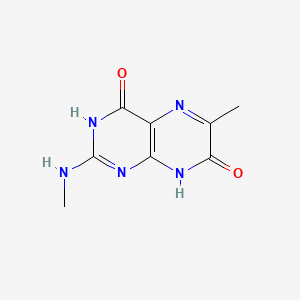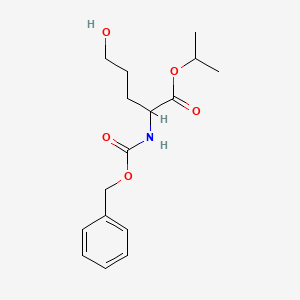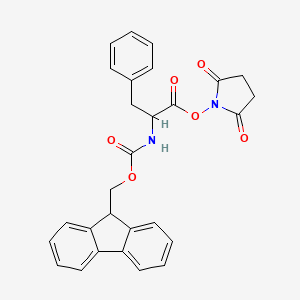
N-Fmoc-L-phenylalanine succinimido ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Fluorenylmethyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester: (Fmoc-Phe-OSu) is a derivative of phenylalanine, an amino acid, and is widely used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protecting group for the amino group of phenylalanine. This protecting group is base-labile, meaning it can be removed under basic conditions, making it highly useful in solid-phase peptide synthesis (SPPS).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fmoc-Phe-OSu can be synthesized through the reaction of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with the dicyclohexylammonium salt of N-hydroxysuccinimide . The reaction typically occurs in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are generally mild, and the product can be purified through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of Fmoc-Phe-OSu follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for the efficient production of the compound. The reaction conditions are optimized to ensure high yield and purity, and the product is often subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-Phe-OSu primarily undergoes substitution reactions, where the Fmoc group is introduced to the amino group of phenylalanine. The compound is also involved in deprotection reactions, where the Fmoc group is removed under basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Fmoc-Phe-OSu reacts with amines in the presence of a base, such as or , to form Fmoc-protected amino acids.
Deprotection Reactions: The Fmoc group is removed using in solvents like (DMF) or (DCM).
Major Products Formed: The major products formed from these reactions include Fmoc-protected amino acids and peptides, which are essential intermediates in peptide synthesis.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-Phe-OSu is extensively used in the synthesis of peptides and proteins. It serves as a protecting group for the amino group, allowing for the stepwise assembly of peptides on a solid support. The compound is also used in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: In biological research, Fmoc-Phe-OSu is used to synthesize peptide-based probes and inhibitors. These compounds are valuable tools for studying enzyme activity, protein-protein interactions, and cellular signaling pathways.
Medicine: Fmoc-Phe-OSu is used in the development of peptide-based therapeutics. Peptides synthesized using this compound have applications in drug discovery, vaccine development, and targeted drug delivery systems.
Industry: In the pharmaceutical and biotechnology industries, Fmoc-Phe-OSu is used in the large-scale production of peptides and proteins. The compound is also used in the development of diagnostic assays and biosensors .
Mecanismo De Acción
The mechanism of action of Fmoc-Phe-OSu involves the protection and deprotection of the amino group of phenylalanine. The Fmoc group is introduced through a nucleophilic substitution reaction, where the amino group attacks the highly reactive Fmoc-Cl. The Fmoc group is then removed under basic conditions, typically using piperidine, which neutralizes the dibenzofulvene byproduct .
Comparación Con Compuestos Similares
- 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
- 9-Fluorenylmethyloxycarbonyl azide (Fmoc-N3)
- 9-Fluorenylmethyloxycarbonyl glycine (Fmoc-Gly-OSu)
Uniqueness: Fmoc-Phe-OSu is unique due to its specific application in protecting the amino group of phenylalanine. Compared to other Fmoc derivatives, Fmoc-Phe-OSu offers higher stability and efficiency in peptide synthesis. The presence of the phenylalanine moiety also provides additional functionality, making it suitable for a wide range of applications in chemistry, biology, and medicine .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c31-25-14-15-26(32)30(25)36-27(33)24(16-18-8-2-1-3-9-18)29-28(34)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXHZQQUTCVLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-Diphenyl-[4,4']bi[[1,3]dioxanyl]-5,5'-diol](/img/structure/B13383103.png)
![7-[3-Hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13383104.png)

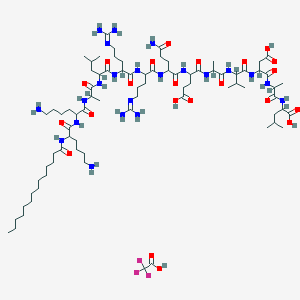

![Sodium;[1-[(24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl)amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide](/img/structure/B13383126.png)
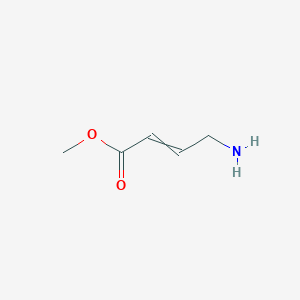
![1-{[(1-hexyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B13383134.png)
![6-(1-Hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13383140.png)
